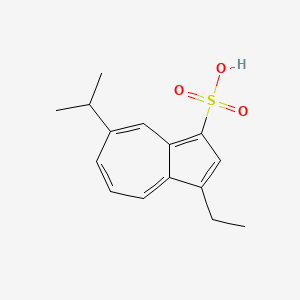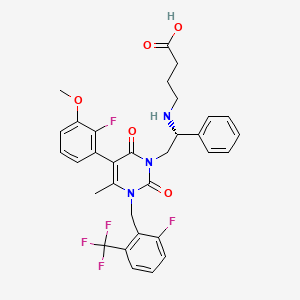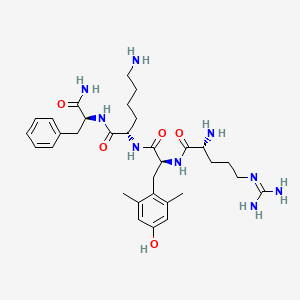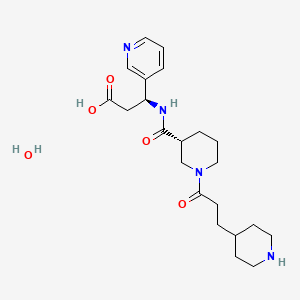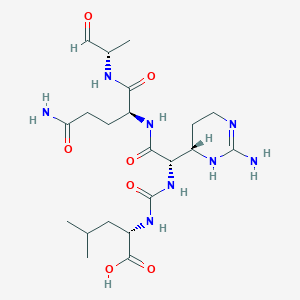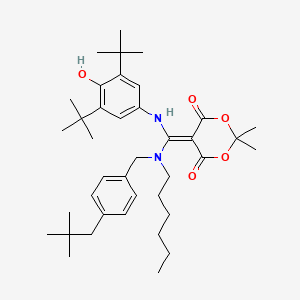
Emodepside
Descripción general
Descripción
Es eficaz contra una variedad de nematodos gastrointestinales y se utiliza principalmente en medicina veterinaria para el tratamiento de infecciones parasitarias en gatos y perros . Emodepside es un derivado semisintético de PF1022A, un producto natural aislado del hongo Mycelia sterilia, que habita en las hojas de Camellia japonica .
Aplicaciones Científicas De Investigación
Emodepside tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los octadepsipéptidos.
Biología: Investigado por sus efectos en la fisiología y el comportamiento de los nematodos.
Industria: Employed in veterinary medicine for the treatment of parasitic infections in pets.
Mecanismo De Acción
. Esta unión activa una vía de transducción de señales que involucra a la proteína G y la fosfolipasa C, lo que lleva a la movilización del diacilglicerol. El diacilglicerol luego activa proteínas como UNC-13 y sinaptobrevina, que juegan papeles cruciales en el funcionamiento de las vesículas presinápticas. El resultado final es la liberación de un transmisor no identificado que induce parálisis flácida en la faringe y la musculatura somática del nematodo .
Compuestos similares:
PF1022A: El precursor natural del emodepside, aislado de Mycelia sterilia.
Ivermectina: Otro fármaco antihelmíntico utilizado para el tratamiento de infecciones parasitarias.
Oxima de milbemicina: Un antihelmíntico de amplio espectro utilizado en medicina veterinaria.
Comparación: This compound es único debido a su novedoso mecanismo de acción que involucra a los receptores de latrofilina, lo que le permite ser eficaz contra nematodos resistentes a otros antihelmínticos . A diferencia de la ivermectina, que se dirige principalmente a los canales de cloro activados por glutamato, la acción de this compound sobre los receptores de latrofilina proporciona una vía alternativa para el control de los nematodos .
Análisis Bioquímico
Biochemical Properties
Emodepside plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It binds to a group of G-protein coupled receptors called latrophilins, which are located presynaptically at the neuromuscular junction in nematodes . This binding triggers a signal transduction cascade involving the activation of Gq protein and phospholipase-Cβ, leading to the mobilization of diacylglycerol (DAG). DAG then activates UNC-13 and synaptobrevin, proteins essential for presynaptic vesicle functioning . These interactions result in the release of neurotransmitters that induce paralysis in nematodes .
Cellular Effects
This compound affects various types of cells and cellular processes. In nematodes, it inhibits muscle activity, locomotion, and pharyngeal movement . It also impacts egg-laying and other tissue functions. This compound influences cell signaling pathways by binding to latrophilin receptors, leading to the inhibition of excitatory neurotransmitter effects and subsequent muscle paralysis . Additionally, it affects gene expression and cellular metabolism by altering the activity of key proteins involved in neurotransmitter release .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to latrophilin receptors in nematodes . This binding activates a signal transduction pathway that includes the activation of Gq protein and phospholipase-Cβ, resulting in the production of DAG . DAG activates UNC-13 and synaptobrevin, leading to the release of neurotransmitters that cause muscle paralysis . This compound also interferes with potassium channels in neuronal membranes, further inhibiting synaptic transmission and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its efficacy over extended periods . In vitro studies have shown that this compound is highly active against nematodes within 24 hours, with its effects persisting for up to 72 hours . Long-term studies have demonstrated that this compound remains effective in inhibiting nematode activity and does not degrade rapidly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In hamsters infected with hookworms, this compound was highly effective at a dose of 2.5 mg/kg, resulting in the cure of all animals . Higher doses have shown increased efficacy, but also a higher incidence of adverse effects such as headache, blurred vision, and dizziness . Dose-dependent relationships have been observed, with higher doses leading to greater inhibition of nematode activity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by the liver and excreted primarily through the feces . The metabolic pathways of this compound involve the activation of Gq protein and phospholipase-Cβ, leading to the production of DAG and subsequent activation of UNC-13 and synaptobrevin . These interactions affect metabolic flux and metabolite levels, contributing to the overall efficacy of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is rapidly absorbed and distributed to target tissues, including the neuromuscular junctions in nematodes . This compound’s tissue distribution is relatively rapid, and it has a long terminal half-life, which is beneficial for its therapeutic effects . The compound accumulates in target tissues, enhancing its efficacy against nematodes .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments within cells. This compound binds to latrophilin receptors located presynaptically at the neuromuscular junction in nematodes . This localization is crucial for its activity, as it allows this compound to effectively inhibit neurotransmitter release and induce muscle paralysis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the appropriate cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Emodepside se sintetiza uniendo un anillo de morfolina en la posición para de cada uno de los dos ácidos D-fenil-lácticos en PF1022A . La síntesis implica los siguientes pasos:
- Aislamiento de PF1022A de Mycelia sterilia.
- Modificación química de PF1022A para introducir los anillos de morfolina.
Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala de Mycelia sterilia para producir PF1022A, seguida de la síntesis química para modificar PF1022A en this compound. El proceso requiere un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Emodepside experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de morfolina u otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones apropiadas.
Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Comparación Con Compuestos Similares
PF1022A: The natural precursor of emodepside, isolated from Mycelia sterilia.
Ivermectin: Another anthelmintic drug used for the treatment of parasitic infections.
Milbemycin oxime: A broad-spectrum anthelmintic used in veterinary medicine.
Comparison: this compound is unique due to its novel mechanism of action involving latrophilin receptors, which allows it to be effective against nematodes resistant to other anthelmintics . Unlike ivermectin, which primarily targets glutamate-gated chloride channels, this compound’s action on latrophilin receptors provides an alternative pathway for nematode control .
Propiedades
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMTKVVAMWKNY-YSXLEBCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165799 | |
| Record name | Emodepside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155030-63-0 | |
| Record name | Emodepside [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodepside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emodepside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMODEPSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)

